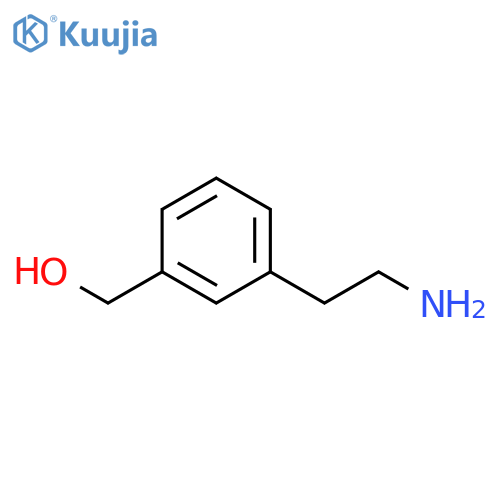

Cas no 743384-09-0 (3-(2-aminoethyl)phenylmethanol)

3-(2-aminoethyl)phenylmethanol 化学的及び物理的性質

名前と識別子

-

- (3-(2-AMINOETHYL)PHENYL)METHANOL

- [3-(2-aminoethyl)phenyl]methanol

- Benzenemethanol,3-(2-aminoethyl)-

- 2-(3-methoxyphenyl)ethylamine

- 3-(2-Aminoethyl)benzylalcohol

- 3-(2-aminoethyl)phenylmethanol

- 3-(aminoethyl)benzyl alcohol

- AG-G-95427

- CTK5D9728

- KB-206906

- SureCN207005

- EN300-304072

- 3-(2-Aminoethyl) benzyl alcohol

- SCHEMBL207005

- SB22890

- BBBQNAXNSQHGLQ-UHFFFAOYSA-N

- DTXSID10666898

- AKOS006286235

- 3-(2-Aminoethyl)benzyl alcohol

- 743384-09-0

-

- MDL: MFCD08234485

- インチ: InChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7,10H2

- InChIKey: BBBQNAXNSQHGLQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)CO)CCN

計算された属性

- せいみつぶんしりょう: 151.10000

- どういたいしつりょう: 151.1

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 46.2A^2

じっけんとくせい

- PSA: 46.25000

- LogP: 1.38040

3-(2-aminoethyl)phenylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304072-0.1g |

[3-(2-aminoethyl)phenyl]methanol |

743384-09-0 | 95.0% | 0.1g |

$300.0 | 2025-03-19 | |

| Enamine | EN300-304072-5.0g |

[3-(2-aminoethyl)phenyl]methanol |

743384-09-0 | 95.0% | 5.0g |

$925.0 | 2025-03-19 | |

| Enamine | EN300-304072-0.5g |

[3-(2-aminoethyl)phenyl]methanol |

743384-09-0 | 95.0% | 0.5g |

$328.0 | 2025-03-19 | |

| Enamine | EN300-304072-2.5g |

[3-(2-aminoethyl)phenyl]methanol |

743384-09-0 | 95.0% | 2.5g |

$561.0 | 2025-03-19 | |

| Enamine | EN300-304072-5g |

[3-(2-aminoethyl)phenyl]methanol |

743384-09-0 | 5g |

$925.0 | 2023-09-05 | ||

| eNovation Chemicals LLC | K89121-25g |

(3-(2-AMINOETHYL)PHENYL)METHANOL |

743384-09-0 | 95% | 25g |

$1680 | 2025-02-20 | |

| Enamine | EN300-304072-0.05g |

[3-(2-aminoethyl)phenyl]methanol |

743384-09-0 | 95.0% | 0.05g |

$287.0 | 2025-03-19 | |

| Enamine | EN300-304072-1.0g |

[3-(2-aminoethyl)phenyl]methanol |

743384-09-0 | 95.0% | 1.0g |

$341.0 | 2025-03-19 | |

| eNovation Chemicals LLC | K89121-25g |

(3-(2-AMINOETHYL)PHENYL)METHANOL |

743384-09-0 | 95% | 25g |

$1680 | 2024-05-25 | |

| Enamine | EN300-304072-1g |

[3-(2-aminoethyl)phenyl]methanol |

743384-09-0 | 1g |

$341.0 | 2023-09-05 |

3-(2-aminoethyl)phenylmethanol 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

3-(2-aminoethyl)phenylmethanolに関する追加情報

3-(2-Aminoethyl)phenylmethanol: A Comprehensive Overview

3-(2-Aminoethyl)phenylmethanol, also known by its CAS number 743384-09-0, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery and material science. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 3-(2-aminoethyl)phenylmethanol.

The molecular structure of 3-(2-aminoethyl)phenylmethanol comprises a phenol group attached to a methanol moiety, with an aminoethyl side chain at the para position. This configuration imparts the compound with unique chemical reactivity and biological activity. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

Synthesis and Properties

The synthesis of 3-(2-aminoethyl)phenylmethanol involves a multi-step process that typically begins with the hydroxylation of an aromatic ring. The introduction of the aminoethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired stereochemistry. The compound exhibits a melting point of approximately 125°C and a boiling point around 185°C under standard conditions. Its solubility in polar solvents such as water and ethanol is moderate, making it suitable for various chemical reactions.

Applications in Drug Discovery

3-(2-Aminoethyl)phenylmethanol has emerged as a valuable intermediate in the synthesis of bioactive compounds. Recent research has focused on its use as a building block for developing anti-inflammatory agents and antioxidants. For instance, studies published in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting COX-2 enzymes. Additionally, its role in the synthesis of dopamine receptor agonists has been explored, highlighting its potential in treating neurodegenerative diseases such as Parkinson's.

Environmental and Safety Considerations

The environmental impact of 3-(2-aminoethyl)phenylmethanol is currently under investigation. Preliminary studies suggest that it undergoes biodegradation under aerobic conditions, but further research is required to assess its long-term effects on ecosystems. From a safety perspective, handling this compound requires standard laboratory precautions due to its potential irritant properties.

Future Directions

The future of 3-(2-aminoethyl)phenylmethanol lies in its continued exploration as a versatile building block for drug development. Ongoing research aims to optimize its synthesis pathways for large-scale production while minimizing environmental impact. Furthermore, investigations into its interactions with biological systems are expected to uncover new therapeutic applications.

In conclusion, 3-(2-aminoethyl)phenylmethanol, CAS number 743384-09-0, stands as a pivotal compound in modern chemistry and pharmacology. Its unique properties and diverse applications underscore its importance in advancing scientific research and industrial innovation.

743384-09-0 (3-(2-aminoethyl)phenylmethanol) 関連製品

- 64353-30-6(4-(2-Amino-ethyl)-phenyl-methanol)

- 222412-75-1(4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide)

- 2228110-44-7(methyl 4-amino-4-(thiolan-2-yl)butanoate)

- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)

- 128573-13-7((2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid)

- 33147-28-3(9H-Purine-9-butanoic acid, 6-amino-)

- 1261811-08-8(2-Amino-4-methylbenzyl chloride)

- 54054-85-2(1-(3-Nitrophenyl)piperazine)

- 1454690-74-4(4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride)

- 3273-54-9(Pyrimidin-4(5h)-one)